molecular formula C22H21NO3 B295003 N-benzhydryl-2-(4-methoxyphenoxy)acetamide

N-benzhydryl-2-(4-methoxyphenoxy)acetamide

Cat. No.: B295003
M. Wt: 347.4 g/mol
InChI Key: GGULXVBOVWWYJW-UHFFFAOYSA-N
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Description

N-benzhydryl-2-(4-methoxyphenoxy)acetamide, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. It was first synthesized in 1972 by scientists at Eli Lilly and Company. Fluoxetine is one of the most widely prescribed antidepressants in the world, with over 24 million prescriptions filled annually in the United States alone.

Mechanism of Action

Fluoxetine works by inhibiting the reuptake of serotonin, which increases the levels of serotonin in the brain. This leads to an increase in serotonin signaling, which is thought to be responsible for its antidepressant effects.
Biochemical and Physiological Effects:
Fluoxetine has been shown to have a variety of biochemical and physiological effects. In addition to its effects on serotonin levels, it has also been shown to affect the levels of other neurotransmitters, such as norepinephrine and dopamine. It has also been shown to have anti-inflammatory effects and to increase the production of neurotrophic factors, which are proteins that promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

Fluoxetine has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for studying the effects of serotonin on the brain. It is also relatively inexpensive and widely available. However, there are also some limitations to its use. For example, it has a relatively long half-life, which can make it difficult to control its effects over time. It can also have off-target effects on other neurotransmitters, which can complicate the interpretation of results.

Future Directions

There are several areas of future research that could be explored with N-benzhydryl-2-(4-methoxyphenoxy)acetamide. One area is the development of new and more selective SSRIs that could have fewer off-target effects. Another area is the exploration of the effects of this compound on other neurotransmitter systems, such as the GABAergic system. Finally, there is a need for more research on the long-term effects of this compound on the brain and behavior.

Synthesis Methods

The synthesis of N-benzhydryl-2-(4-methoxyphenoxy)acetamide involves several steps, including the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with benzhydrylamine to form N-benzhydryl-4-methoxyphenylacetamide. Finally, the amide is treated with sodium hydroxide to form the desired product, this compound.

Scientific Research Applications

Fluoxetine has been extensively studied for its antidepressant effects. It is believed to work by increasing the levels of serotonin in the brain, a neurotransmitter that is involved in regulating mood, sleep, and appetite. In addition to its use as an antidepressant, N-benzhydryl-2-(4-methoxyphenoxy)acetamide has also been studied for its potential in treating other conditions, such as obsessive-compulsive disorder, bulimia nervosa, and premenstrual dysphoric disorder.

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

N-benzhydryl-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H21NO3/c1-25-19-12-14-20(15-13-19)26-16-21(24)23-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,22H,16H2,1H3,(H,23,24)

InChI Key

GGULXVBOVWWYJW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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